molecular formula C26H28N4O5 B2389542 3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-80-8

3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No.: B2389542
CAS No.: 862810-80-8
M. Wt: 476.533
InChI Key: CRJZYHRCGOBUPL-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with three ethoxy groups (3,4,5-triethoxy) and an imidazo[1,2-a]pyrimidinyl moiety attached to a 2-methoxyphenyl ring.

Properties

IUPAC Name

3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c1-5-33-22-14-18(15-23(34-6-2)24(22)35-7-3)25(31)28-19-13-17(9-10-21(19)32-4)20-16-30-12-8-11-27-26(30)29-20/h8-16H,5-7H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJZYHRCGOBUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine ring.

    Attachment of the Benzamide Moiety: The imidazo[1,2-a]pyrimidine intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage.

    Introduction of Ethoxy and Methoxy Groups: The final step involves the ethoxylation and methoxylation of the aromatic rings using ethyl iodide and sodium methoxide, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

3,4,5-Trimethoxy Analogs
  • Compound : 3,4,5-Trimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide ().
  • Key Differences :
    • Substituents : Methoxy (smaller, less lipophilic) vs. ethoxy (bulkier, higher logP).
    • Heterocycle : Imidazo[1,2-a]pyridine (six-membered ring) vs. imidazo[1,2-a]pyrimidine (seven-membered ring).
    • Linkage : Methyl bridge between benzamide and heterocycle vs. direct phenyl linkage.
  • Implications : Reduced steric hindrance and lipophilicity compared to the triethoxy analog may alter target binding kinetics .
Fluorinated Analogs
  • Compound : 3,4-Difluoro-N-[5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl]benzamide ().
  • Key Differences :
    • Substituents : Difluoro (electron-withdrawing) vs. triethoxy (electron-donating).
    • Phenyl Ring : 2-Methyl vs. 2-methoxy.
  • Implications : Fluorine atoms enhance metabolic stability but reduce solubility. The methyl group on the phenyl ring may decrease steric hindrance compared to methoxy .
Trifluoromethyl-Substituted Analogs
  • Compound : N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide ().
  • Key Differences :
    • Substituents : Trifluoromethyl (strongly electron-withdrawing) vs. triethoxy.
    • Position : CF3 at the para position vs. ethoxy at meta/para.

Heterocyclic Modifications

Imidazo[1,2-a]pyridine Derivatives
  • Compound : 3,4,5-Trimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide ().
  • Key Differences :
    • Heterocycle : Pyridine-based vs. pyrimidine-based.
Triazolo-Pyridine Hybrids
  • Compound : 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(5-methoxypyrimidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide ().
  • Key Differences :
    • Heterocycle : Triazolo-pyridine vs. imidazo-pyrimidine.
    • Substituents : Cyclohexylethoxy and fluoro groups.
  • Implications : The triazolo-pyridine system introduces conformational rigidity, which may stabilize interactions with enzymes or receptors .

Physicochemical Properties and Pharmacokinetic Considerations

Compound Molecular Weight XLogP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors Key Substituents
Target Compound ~465.5* ~4.2* 7 1 3,4,5-Triethoxy, 2-methoxy
3,4-Difluoro Analog () 364.35 3.8† 6 1 3,4-Difluoro, 2-methyl
Trifluoromethyl Analog () 412.36 4.1† 6 1 4-(Trifluoromethyl), 2-methoxy
2,6-Difluoro Analog () 380.36 3.8 6 1 2,6-Difluoro, 2-methoxy

*Estimated based on structural analogs. †Calculated from related compounds in .

  • Metabolic Stability : Ethoxy groups are susceptible to oxidative metabolism, whereas fluorine or CF3 substituents resist degradation .

Biological Activity

3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C26_{26}H28_{28}N4_4O5_5
  • Molecular Weight: 476.5 g/mol
  • CAS Number: 862810-80-8

The structure features an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3,4,5-triethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide. Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action: These compounds often induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. They may also inhibit angiogenesis and metastasis.
  • Case Study: A derivative showed significant inhibition of tumor growth in xenograft models, demonstrating its potential for further development as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on similar imidazo[1,2-a]pyrimidine derivatives have shown:

  • In Vitro Activity: Compounds have demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Mechanism: The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Anti-inflammatory Activity

Research has indicated that derivatives of this compound may possess anti-inflammatory properties:

  • Mechanism: The compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Findings: In vitro studies revealed that certain derivatives significantly reduced nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .

Table 1: Biological Activities of 3,4,5-Triethoxy-N-(5-(Imidazo[1,2-a]Pyrimidin-2-Yl)-2-Methoxyphenyl)Benzamide

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits PI3K/Akt pathway
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits COX-2 and iNOS production

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